4-(4-Chlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyrazol-3-amine
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Overview
Description
4-(4-Chlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyrazol-3-amine is a complex organic compound characterized by the presence of chlorinated phenyl groups, a thiazole ring, and a pyrazole ring
Scientific Research Applications
4-(4-Chlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyrazol-3-amine typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring through the reaction of 3,4-dichlorophenyl isothiocyanate with hydrazine, followed by cyclization with 4-chlorophenyl hydrazine to form the pyrazole ring. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in DMF.
Major Products
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Bis(4-chlorophenyl)amine: Similar in structure but lacks the thiazole and pyrazole rings.
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Contains dichlorophenyl groups but differs in the presence of a urea moiety instead of thiazole and pyrazole rings
Uniqueness
4-(4-Chlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyrazol-3-amine is unique due to its combination of chlorinated phenyl groups, thiazole, and pyrazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl3N4S/c19-12-4-1-10(2-5-12)13-8-23-25(17(13)22)18-24-16(9-26-18)11-3-6-14(20)15(21)7-11/h1-9H,22H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEDTOBARALWCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N(N=C2)C3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl3N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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